molecular formula C28H31NO11 B12798675 3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside CAS No. 66678-33-9

3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside

Cat. No.: B12798675
CAS No.: 66678-33-9
M. Wt: 557.5 g/mol
InChI Key: KHXUHAHJGPAIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups, methoxy groups, and a unique naphthacene structure, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside typically involves multi-step organic reactions. The process begins with the preparation of the naphthacene core, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Key steps include:

    Formation of the Naphthacene Core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents like methanol and hydrogen peroxide in the presence of catalysts.

    Acetylation: The methoxyacetyl group is introduced through acetylation reactions using acetic anhydride or similar reagents.

    Glycosylation: The final step involves attaching the amino-trideoxyhexopyranoside moiety through glycosylation reactions.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another naphthacene derivative with potent anticancer activity.

    Tetracycline: A well-known antibiotic with a similar core structure.

    Minocycline: A tetracycline derivative with enhanced activity and stability.

Uniqueness

3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

66678-33-9

Molecular Formula

C28H31NO11

Molecular Weight

557.5 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-methoxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H31NO11/c1-11-23(31)14(29)7-18(39-11)40-16-9-28(36,17(30)10-37-2)8-13-20(16)27(35)22-21(25(13)33)24(32)12-5-4-6-15(38-3)19(12)26(22)34/h4-6,11,14,16,18,23,31,33,35-36H,7-10,29H2,1-3H3

InChI Key

KHXUHAHJGPAIOL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.